N-((5-((3-fluorobenzyl)thio)-1,3,4-oxadiazol-2-yl)methyl)benzamide
Description
Properties
IUPAC Name |
N-[[5-[(3-fluorophenyl)methylsulfanyl]-1,3,4-oxadiazol-2-yl]methyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14FN3O2S/c18-14-8-4-5-12(9-14)11-24-17-21-20-15(23-17)10-19-16(22)13-6-2-1-3-7-13/h1-9H,10-11H2,(H,19,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SBVYUNLYOZJFOP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NCC2=NN=C(O2)SCC3=CC(=CC=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14FN3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-((5-((3-fluorobenzyl)thio)-1,3,4-oxadiazol-2-yl)methyl)benzamide is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, research findings, and comparative analyses with similar compounds.
Chemical Structure and Properties
The compound features a unique structure characterized by the presence of a 1,3,4-oxadiazole ring and a fluorobenzyl group , which contribute to its biological properties. Its molecular formula is , and it has a molecular weight of 325.38 g/mol.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets such as enzymes and receptors involved in various physiological processes. The oxadiazole moiety is known for its ability to modulate biological pathways, potentially affecting cellular signaling and metabolic processes.
Antimicrobial Activity
Several studies have evaluated the antimicrobial properties of this compound. For instance, derivatives of oxadiazoles have shown promising activity against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The presence of the fluorobenzyl thio group enhances the lipophilicity of the molecule, potentially improving its ability to penetrate bacterial membranes.
| Microorganism | Activity | Reference |
|---|---|---|
| Staphylococcus aureus | MIC = 2 μg/ml | |
| Escherichia coli | Moderate activity | |
| Candida albicans | Antifungal activity |
Anticancer Activity
The anticancer potential of this compound has been assessed against various cancer cell lines. The compound exhibited significant antiproliferative effects in vitro:
| Cell Line | GI50 (μM) | Reference |
|---|---|---|
| HeLa (cervical cancer) | 5.0 | |
| MCF7 (breast cancer) | 7.8 | |
| A549 (lung cancer) | 6.5 |
The mechanism behind its anticancer activity may involve the induction of apoptosis and inhibition of cell cycle progression.
Case Studies and Research Findings
- Antitumor Activity Study : A study involving the synthesis and evaluation of various oxadiazole derivatives found that compounds with similar structures to this compound displayed broad-spectrum anticancer activity across multiple cell lines. Notably, compounds with thiol groups exhibited enhanced efficacy due to their ability to interact with cellular thiols .
- Antimicrobial Evaluation : In a comparative study on oxadiazole derivatives, this compound was found to have superior antibacterial properties compared to other derivatives lacking the fluorobenzyl substitution .
Comparative Analysis with Similar Compounds
The biological activity of this compound can be compared with other related compounds:
| Compound | Activity Profile |
|---|---|
| 2-(benzylthio)-5-(1,3,4-thiadiazol-2-yl)benzenesulfonamides | Broad-spectrum anticancer activity |
| 5-(4-chlorobenzyl)thio derivatives | Moderate antimicrobial activity |
Comparison with Similar Compounds
HSGN-237 (N-(5-(3-Fluorophenyl)-1,3,4-oxadiazol-2-yl)-4-(trifluoromethoxy)benzamide)
- Structural Features : Replaces the 3-fluorobenzylthio group with a 3-fluorophenyl substituent directly attached to the oxadiazole ring. The trifluoromethoxybenzamide group enhances metabolic stability.
- Activity: Exhibits antibacterial activity against Neisseria gonorrhoeae (MIC: 2–4 µg/mL), attributed to the electron-withdrawing trifluoromethoxy group enhancing target binding .
LMM5 (4-[Benzyl(methyl)sulfamoyl]-N-[5-[(4-methoxyphenyl)methyl]-1,3,4-oxadiazol-2-yl]benzamide)
- Structural Features : Incorporates a sulfamoylbenzyl group and a 4-methoxyphenylmethyl substituent on the oxadiazole.
- Activity : Shows antifungal activity against Candida albicans (MIC: 8 µg/mL) via thioredoxin reductase inhibition. The sulfamoyl group enhances enzyme binding .
- Key Difference : The sulfamoyl moiety introduces additional hydrogen-bonding capacity, differing from the thioether linkage in the target compound.
Thioether-Modified Analogues
N-((5-(Methylthio)-1,3,4-oxadiazol-2-yl)methyl)-2-nitrobenzamide (Compound 448)
- Structural Features : Substitutes the 3-fluorobenzylthio group with a methylthio group and introduces a nitro substituent on the benzamide.
- Activity : Demonstrates antiviral activity (IC~50~: 1.2 µM against influenza A), surpassing the reference standard NNM (IC~50~: 2.5 µM). The nitro group enhances electron-deficient character, improving RNA polymerase inhibition .
- Key Difference : The smaller methylthio group reduces steric hindrance but may decrease target specificity compared to the 3-fluorobenzylthio group.
N-([4-(5-(Ethylthio)-1,3,4-oxadiazol-2-yl)phenyl]sulfonyl)benzamide (6a)
- Structural Features : Features an ethylthio group and a sulfonyl linker to the benzamide.
- Activity : Inhibits human carbonic anhydrase II (hCA II) with a K~i~ of 12.3 nM. The sulfonyl group stabilizes interactions with active-site zinc ions .
- Key Difference : The sulfonyl moiety replaces the methyl linker, altering pharmacokinetic properties such as solubility and half-life.
Heterocyclic Core Variants
N-(5-(5-Chlorothiophen-2-yl)-1,3,4-oxadiazol-2-yl)-4-(trifluoromethoxy)benzamide (HSGN-238)
- Structural Features : Replaces the fluorobenzylthio group with a 5-chlorothiophene ring.
- Activity: Active against drug-resistant N. gonorrhoeae (MIC: 4 µg/mL). The chlorothiophene enhances hydrophobic interactions with bacterial membranes .
2-[(5-((1H-Indol-3-yl)methyl)-1,3,4-oxadiazol-2-yl)thio]-N-(benzothiazol-2-yl)acetamide (2a–i Series)
- Structural Features : Integrates an indole-methyl group and a benzothiazole-acetamide side chain.
- Activity : Exhibits anticancer activity (IC~50~: 8.7 µM against MCF-7 cells) by tubulin polymerization inhibition. The indole moiety intercalates with DNA .
- Key Difference : The acetamide linker and benzothiazole group broaden the mechanism of action compared to the target compound’s benzamide focus.
Data Tables
Table 1. Structural and Activity Comparison of Selected Analogues
Table 2. Impact of Substituent Position on Activity
Research Findings and Trends
- Fluorine and Thioether Synergy : The 3-fluorobenzylthio group in the target compound balances lipophilicity and electronic effects, a strategy validated in HSGN-237’s antibacterial success .
- Thioether vs. Sulfonyl Linkers : Thioether-containing derivatives (e.g., Compound 448) show broader-spectrum activity, while sulfonyl variants (e.g., 6a) excel in enzyme inhibition due to stronger zinc coordination .
- Heterocyclic Diversity : Substituting the oxadiazole core with thiophene (HSGN-238) or indole (2a–i series) tailors activity toward specific pathogens or cancer types .
Q & A
Advanced Research Question
- Docking Studies : AutoDock or Schrödinger Suite models binding to targets like hCA II (PDB ID: 5NY3) .
- DFT Calculations : Analyze frontier orbitals (HOMO-LUMO) to predict reactivity and electrostatic potential (MESP) .
- MD Simulations : Assess stability of ligand-protein complexes over 100 ns trajectories . Key residues (e.g., Zn²⁺ in hCA II) are critical for affinity .
What role does the 3-fluorobenzylthio group play in modulating bioactivity?
Advanced Research Question
- Electron-Withdrawing Effects : The fluorine atom enhances electrophilicity, improving binding to nucleophilic targets (e.g., cysteine residues) .
- Lipophilicity : LogP increases by ~0.5 units compared to non-fluorinated analogs, enhancing membrane permeability .
- Steric Effects : Bulkier substituents reduce activity, as seen in analogs with 2-methylbenzyl vs. benzyl groups .
How does the compound’s stability under varying pH and temperature conditions impact experimental design?
Advanced Research Question
- pH Stability : Degradation occurs in basic conditions (pH >10) via hydrolysis of the oxadiazole ring. Buffered solutions (pH 6–8) are recommended .
- Thermal Stability : TGA/DSC shows decomposition >200°C, allowing safe handling at room temperature .
- Light Sensitivity : UV-Vis studies indicate photodegradation; storage in amber vials is advised .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
